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Compound of Interest

Compound Name: 9-Boc-6-chloro-9H-purine

CAS No.: 851165-38-3

Cat. No.: B2869705

Get Quote

CAS: 146950-73-0 | Formula: C₁₀H₁₁ClN₄O₂ | MW: 254.67 g/mol [1]

Molecular Logic & Structural Analysis
The utility of 9-Boc-6-chloro-9H-purine lies in its ability to mask the N9-H functionality of the

purine ring, simultaneously enhancing solubility in organic solvents and modulating the

electronic properties of the pyrimidine ring for subsequent functionalization.[1]

Regiochemistry and Tautomerism
6-Chloropurine exists in a tautomeric equilibrium between the N7-H and N9-H forms.[1] While

the N7-H tautomer is often favored in the solid state or non-polar solvents due to hydrogen

bonding, the N9-position is generally the thermodynamic sink for alkylation and acylation under

specific conditions.[1]

The introduction of the tert-butoxycarbonyl (Boc) group at N9 serves two mechanistic purposes:

Electronic Activation: The electron-withdrawing nature of the Boc group at N9 decreases the

electron density of the purine ring, thereby activating the C6-position towards Nucleophilic
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Aromatic Substitution (SₙAr).[1]

Steric Protection: It blocks the N9 position, preventing unwanted N-alkylation during

subsequent steps (e.g., if C2 or C8 functionalization is attempted).[2]

Spectroscopic Identification
Distinguishing the N9-Boc isomer from the N7-Boc isomer is critical.[1] The N9 isomer is

typically the major product under kinetic control with DMAP catalysis.

Table 1: Diagnostic NMR Signatures (CDCl₃)

Nucleus Position
Chemical Shift
(δ ppm)

Multiplicity
Structural
Insight

¹H H-2 8.75 – 8.85 Singlet (1H)

Deshielded by

adjacent ring

nitrogens.[1]

¹H H-8 8.45 – 8.55 Singlet (1H)

Diagnostic shift;

N7-Boc would

shift this

significantly.[1]

¹H Boc-CH₃ 1.65 – 1.70 Singlet (9H)

Characteristic

tert-butyl singlet.

[1]

¹³C C-6 ~151.0 Quaternary

Carbon bearing

Chlorine (ipso).

[1]

¹³C C=O (Boc) ~146.0 Quaternary
Carbamate

carbonyl.[2]

¹³C C-Me₃ ~87.0 Quaternary

tert-butyl

quaternary

carbon.[1]
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Synthetic Protocol: Regioselective Protection
The synthesis of CAS 146950-73-0 requires careful control of stoichiometry and base catalysis

to maximize N9-selectivity over the N7-isomer.[1]

Reaction Workflow
The following protocol describes the direct protection of 6-chloropurine using Di-tert-butyl

dicarbonate (Boc₂O).

Reagents:

6-Chloropurine (1.0 eq)[1][3]

Boc₂O (1.1 eq)[2]

4-Dimethylaminopyridine (DMAP) (0.05 eq) – Catalyst[1][2]

Triethylamine (TEA) (1.2 eq)[2]

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]

Step-by-Step Methodology:

Dissolution: Suspend 6-chloropurine in anhydrous THF (0.2 M concentration) under an inert

atmosphere (N₂ or Ar).

Base Addition: Add Triethylamine followed by catalytic DMAP.[1] The solution may clear

slightly.

Boc Addition: Add Boc₂O dropwise as a solution in THF at 0°C to suppress kinetic formation

of the N7 isomer.

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via

TLC (Hexane:EtOAc 1:1). The product is less polar than the starting material.

Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with 0.5 M citric

acid (to remove DMAP/TEA), followed by brine.
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Purification: Flash column chromatography on silica gel. Elute with a gradient of

Hexane/EtOAc (typically 80:20 to 60:40).[2] The N9-Boc isomer elutes after the bis-Boc

byproducts (if any) but before the N7-isomer.[1]

Visualization of Pathway
The following diagram illustrates the tautomeric equilibrium and the trapping of the N9 species.

Tautomeric Equilibrium

6-Chloropurine
(N7-H Tautomer)

6-Chloropurine
(N9-H Tautomer)

 Fast Exchange Boc2O / DMAP / TEA
THF, 0°C -> RT

9-Boc-6-chloro-9H-purine
(CAS 146950-73-0)

Major Product
 Kinetic Trap

N7-Boc Isomer
(Minor)

 Minor Pathway

Click to download full resolution via product page

Figure 1: Synthetic pathway for the regioselective Boc-protection of 6-chloropurine.[1]

Reactivity Profile & Applications
Nucleophilic Aromatic Substitution (SₙAr)
The 6-chloro substituent is a versatile handle.[1] The N9-Boc group activates the C6 position,

facilitating displacement by amines, alkoxides, or thiols.[1][2]

Mechanism: The electron-withdrawing Boc group destabilizes the transition state less than

an N-H (which would deprotonate to an anion), but it is liable to cleavage by strong

nucleophiles.[2]

Optimization: Use non-nucleophilic bases (e.g., DIPEA) if retaining the Boc group is desired,

though often the Boc group is cleaved in situ during harsh SₙAr conditions, which can be a

strategic "deprotection-functionalization" cascade.[2]

Mitsunobu Coupling & Alkylation
While CAS 146950-73-0 itself is N9-blocked, it serves as a reference standard or precursor.[1]

More commonly, the bis-Boc derivative of 2-amino-6-chloropurine is used in Mitsunobu
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reactions to direct alkylation to N9 by transiently blocking the exocyclic amine and N7.[1]

However, 9-Boc-6-chloropurine can be used to introduce the purine core into other scaffolds via

C6-coupling (e.g., Suzuki-Miyaura) before removing the Boc group to liberate N9 for

glycosylation.[1]

Table 2: Reactivity Comparison

Reaction Type Condition
Outcome with 9-Boc-6-Cl-
Purine

SₙAr (Aminolysis) Primary Amine, alcohol, heat

Substitution at C6; Boc group

may cleave depending on

temp/amine basicity.[1]

Suzuki Coupling Arylboronic acid, Pd(0)

Formation of 6-Aryl-9-Boc-

purines (C6-C bond formation).

[1]

Deprotection TFA / DCM (1:1)
Quantitative removal of Boc to

yield 6-chloropurine.[1]

Hydrolysis NaOH / H₂O

Removal of Boc and potential

hydrolysis of Cl to OH

(Hypoxanthine).[2]

Experimental Workflow: C6-Functionalization
To substitute the chlorine with a functionalized amine (R-NH₂):

Dissolve 9-Boc-6-chloro-9H-purine in 1,4-dioxane or DMF.

Add 1.1 eq of amine and 2.0 eq of DIPEA.

Heat to 60°C.

Note: If the Boc group is stable at this temp, you obtain the N6-substituted-9-Boc-purine.

[1]
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Note: If higher temps (>80°C) are required, thermal deprotection of Boc may occur,

yielding the N6-substituted-purine directly.[1][2]

Handling and Stability
Storage: Store at -20°C under an inert atmosphere. The carbamate linkage is susceptible to

hydrolysis by atmospheric moisture over prolonged periods.

Stability: Acid labile. Avoid exposure to TFA or HCl unless deprotection is intended.[1] Stable

in non-nucleophilic basic conditions at room temperature.

Safety: 6-Chloropurines are potential skin sensitizers and should be handled in a fume hood.

[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=78950-78-4
https://www.hilarispublisher.com/open-access/synthesis-of-9-substituted-derivatives-of-tert-butyl-6-9h-purin-6-ylthio-hexylcarbamate-2161-0444.1000137.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024948/
https://www.researchgate.net/publication/354645644_Study_of_the_N_7_Regioselective_Glycosylation_of_6-Chloropurine_and_26-Dichloropurine_with_Tin_and_Titanium_Tetrachloride
https://www.benchchem.com/product/b2869705/docs#9-boc-6-chloro-9h-purine-structural-architectures-and-synthetic-utility
https://www.benchchem.com/product/b2869705/docs#9-boc-6-chloro-9h-purine-structural-architectures-and-synthetic-utility
https://www.benchchem.com/product/b2869705/docs#9-boc-6-chloro-9h-purine-structural-architectures-and-synthetic-utility
https://www.benchchem.com/product/b2869705/docs#9-boc-6-chloro-9h-purine-structural-architectures-and-synthetic-utility
https://www.benchchem.com/product/b2869705?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2869705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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